molecular formula C19H24N4 B12232317 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12232317
M. Wt: 308.4 g/mol
InChI Key: YKEKLMKBYYGTSU-UHFFFAOYSA-N
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Description

4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves a multi-step process. One common method includes the reaction of 2-methylphenylpiperazine with a quinazoline derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperazin-1-yl derivatives: Known for their antibacterial activity.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: Studied as acetylcholinesterase inhibitors for Alzheimer’s disease.

    2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives: Investigated as inhibitors of hepatitis C virus.

Uniqueness

4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline stands out due to its unique structural features and potential therapeutic applications. Its combination of a piperazine ring with a quinazoline backbone provides a distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H24N4

Molecular Weight

308.4 g/mol

IUPAC Name

4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C19H24N4/c1-15-6-2-5-9-18(15)22-10-12-23(13-11-22)19-16-7-3-4-8-17(16)20-14-21-19/h2,5-6,9,14H,3-4,7-8,10-13H2,1H3

InChI Key

YKEKLMKBYYGTSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3CCCC4

Origin of Product

United States

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